![molecular formula C10H14N2 B168446 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 14097-40-6](/img/structure/B168446.png)
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound with the CAS Number: 14097-40-6 . Its molecular weight is 162.23 and it is typically stored at room temperature . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydro-7-isoquinolinamine . The InChI code is 1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 90-92 degrees Celsius . It is typically stored at room temperature and is usually in the form of a powder .Scientific Research Applications
Comprehensive Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine Applications
Neurodegenerative Disorders: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, as part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, exhibits biological activities that are beneficial in combating neurodegenerative disorders. These compounds have been studied for their potential to modulate pathways involved in diseases like Parkinson’s and Alzheimer’s .
Infective Pathogens: THIQ derivatives are known to possess diverse biological activities against various infective pathogens. This includes potential antibacterial and antiviral properties that could be harnessed in new therapeutic agents .
Medicinal Chemistry: The compound is a subject of interest in medicinal chemistry due to its structural features that allow for functionalization and modification. This makes it a versatile scaffold for developing new drugs with targeted properties for various diseases .
Analytical Chemistry: In analytical chemistry, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be used as a reference compound or standard in chromatographic and spectroscopic methods such as NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and precision of analytical results .
Synthetic Chemistry: The compound serves as a building block in synthetic chemistry for the construction of more complex molecules through reactions like the Bischler–Nepieralski reaction and other synthetic pathways .
Multicomponent Reactions: It is also involved in multicomponent reactions (MCRs), which are valuable tools in drug discovery for generating diverse libraries of compounds. The C(1)-functionalization of THIQs through MCRs has been highlighted for its efficiency and versatility .
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline Recent advances in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine - BLDpharm
Safety And Hazards
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKLIVSHUQSRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514667 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
CAS RN |
14097-40-6 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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